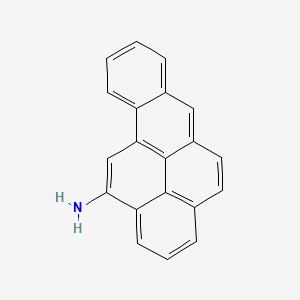

12-Aminobenzo(a)pyrene

描述

Structure

3D Structure

属性

CAS 编号 |

82507-23-1 |

|---|---|

分子式 |

C20H13N |

分子量 |

267.3 g/mol |

IUPAC 名称 |

benzo[a]pyren-12-amine |

InChI |

InChI=1S/C20H13N/c21-18-11-17-15-6-2-1-4-13(15)10-14-9-8-12-5-3-7-16(18)19(12)20(14)17/h1-11H,21H2 |

InChI 键 |

CILHJOPDUCOEPG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)N |

规范 SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)N |

其他CAS编号 |

82507-23-1 |

同义词 |

12-aminobenzo(a)pyrene benzo(a)pyren-12-amine |

产品来源 |

United States |

Synthetic Pathways and Chemical Derivatization of 12 Aminobenzo a Pyrene

1 Examination of Synthesis Routes for Hydroxylated Benzo(a)pyrene Isomers, including 12-hydroxybenzo(a)pyrene

The synthesis of the twelve possible isomeric hydroxybenzo[a]pyrenes has been a subject of considerable research to aid in metabolism studies of benzo[a]pyrene (B130552). nih.gov Novel syntheses for several isomers, including 1-, 3-, 6-, 9-, and 12-hydroxybenzo[a]pyrene, have been developed. nih.gov

A common strategy for the synthesis of 12-hydroxybenzo(a)pyrene (12-HO-BP) involves a multi-step sequence starting from 1-methyl-2-naphthol. nih.gov The key steps in one reported synthesis are outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 1-Methyl-2-naphthol | Triflic anhydride | 1-Methylnaphthalen-2-yl trifluoromethanesulfonate |

| 2 | 1-Methylnaphthalen-2-yl trifluoromethanesulfonate | Bis(pinacolato)diboron, Pd(dppf)Cl2 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylnaphthalene |

| 3 | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylnaphthalene, 2-Bromobenzaldehyde | Pd(PPh3)4, Na2CO3 | 2-(1-Methylnaphthalen-2-yl)benzaldehyde |

| 4 | 2-(1-Methylnaphthalen-2-yl)benzaldehyde | Methoxymethylenetriphenylphosphine | 1-Methyl-2-(2-(methoxymethyl)phenyl)naphthalene |

| 5 | 1-Methyl-2-(2-(methoxymethyl)phenyl)naphthalene | Acid catalyst | 12-Methoxybenzo[a]pyrene |

| 6 | 12-Methoxybenzo[a]pyrene | Boron tribromide (BBr3) | 12-Hydroxybenzo[a]pyrene |

Table 1: Synthetic Route to 12-Hydroxybenzo(a)pyrene nih.gov

This synthetic approach highlights the use of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the complex polycyclic framework. The final step involves the demethylation of the methoxy (B1213986) intermediate to yield the desired phenol (B47542).

Derivatization Reactions of Aminobenzo(a)pyrenes

The amino group of aminobenzo(a)pyrenes is a versatile handle for further chemical modifications, allowing for the introduction of various functional groups. These derivatization reactions are crucial for preparing analytical standards, fluorescent probes, and for studying the structure-activity relationships of these compounds.

Chemical Modifications of the Amino Group

The primary amino group of 12-aminobenzo(a)pyrene can undergo a variety of common chemical transformations.

N-Acylation: The amino group can be readily acylated to form amides. A common example is N-acetylation, which can be achieved by reacting the aminobenzo(a)pyrene with acetyl chloride or acetic anhydride. This modification is relevant as N-acetylation is a known metabolic pathway for aromatic amines in biological systems.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. For instance, reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride would yield the corresponding N-methanesulfonyl or N-tosyl derivatives of this compound. Sulfonamide derivatives of various amines are a well-established class of compounds with diverse biological activities. researchgate.netmdpi.com

Alkylation: The amino group can also be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a controlled method for mono-alkylation, where the aminobenzo(a)pyrene is reacted with an aldehyde or ketone in the presence of a reducing agent.

These derivatization reactions allow for the fine-tuning of the physicochemical properties of the aminobenzo(a)pyrene molecule, such as its solubility, polarity, and fluorescence characteristics.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Acylation | Acetic anhydride | Acetamide |

| Sulfonylation | Methanesulfonyl chloride | Methanesulfonamide |

| Reductive Amination | Formaldehyde, NaBH3CN | N-Methylamine |

Table 2: Examples of Derivatization Reactions for the Amino Group of this compound

Formation of Conjugates for Research Applications

The chemical structure of this compound, featuring a reactive primary amine group, makes it a valuable precursor for the synthesis of various conjugates used in research. These conjugates are instrumental in studying the mechanisms of action, metabolic activation, and macromolecular binding of benzo(a)pyrene derivatives. The formation of conjugates typically involves covalently linking this compound, or its metabolites, to biological macromolecules such as DNA and proteins.

The amino group on the pyrene (B120774) ring system can be diazotized and subsequently coupled to proteins, or it can be acylated to introduce other functional groups for further conjugation. These research applications are critical for understanding the biological pathways that lead to the toxic and carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs).

Formation of DNA Adducts

A significant area of research involves the formation of DNA adducts, which are segments of DNA that are covalently bound to a chemical. The formation of such adducts with derivatives of benzo[a]pyrene is a critical step in the initiation of carcinogenesis. While research often focuses on the diol epoxide metabolites of the parent compound, benzo[a]pyrene, the principles extend to its amino derivatives.

Metabolic activation of benzo[a]pyrene, often by cytochrome P450 enzymes, produces highly reactive electrophilic intermediates like epoxides and radical cations. wikipedia.orgnih.gov These intermediates can then attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form stable covalent adducts. nih.gov For instance, the bay-region diol epoxide of benzo[a]pyrene (BPDE) is known to react at its C-10 position with the exocyclic 2-amino group of deoxyguanosine (dG) to form the BPDE-10-N2dG adduct. nih.gov Another pathway involves one-electron oxidation to a radical cation which can bind at various positions on guanine and adenine. nih.gov

In the context of this compound, its metabolites can form analogous adducts. The presence of the amino group can influence the metabolic pathways and the nature of the reactive intermediates formed. Research has identified several types of benzo[a]pyrene-DNA adducts formed in vitro using rat liver microsomes for activation. nih.gov These studies provide a model for how aminobenzo[a]pyrenes might similarly bind to DNA, serving as crucial tools for toxicological and cancer research. The resulting adducts can be used as standards in sensitive analytical methods, such as mass spectrometry, to detect and quantify DNA damage in biological samples. nih.govd-nb.info

Table 1: Examples of Benzo(a)pyrene-DNA Adducts Formed via Different Activation Pathways

| Adduct | Activation Pathway | Site of DNA Binding | Research Application |

|---|---|---|---|

| BPDE-10-N2dG | Diol Epoxide | N2 of Guanine | Standard for detecting the major carcinogenic adduct of BaP. nih.gov |

| BP-6-N7Gua | Radical Cation | N7 of Guanine | Studying depurinating adducts lost from DNA. nih.gov |

| BP-6-C8Gua | Radical Cation | C8 of Guanine | Investigating alternative adduct formation pathways. nih.gov |

| BP-6-N7Ade | Radical Cation | N7 of Adenine | Quantifying different types of depurination adducts. nih.gov |

| BPDE-10-N7Ade | Diol Epoxide | N7 of Adenine | Characterizing minor adducts from the diol epoxide pathway. nih.gov |

This table is based on adducts formed from the parent compound, benzo(a)pyrene, and serves as a model for potential adducts from its amino derivatives.

Formation of Protein Conjugates

In addition to DNA, reactive metabolites of benzo[a]pyrene can form covalent bonds with proteins. These protein conjugates are valuable as biomarkers of exposure to the parent compound. The binding of benzo[a]pyrene metabolites to abundant proteins like serum albumin and hemoglobin has been a subject of study. nih.gov

The formation of these protein adducts occurs when electrophilic metabolites, similar to those that react with DNA, attack nucleophilic amino acid residues on the protein surface. The covalent binding of these compounds to proteins can be quantified and used to estimate the biologically effective dose of the carcinogen.

Research has shown that the activation of benzo[a]pyrene to protein-binding forms can be facilitated by systems containing unsaturated fatty acids and heme compounds, suggesting a peroxidative mechanism of activation. nih.gov For example, studies have demonstrated the binding of activated benzo[a]pyrene to bovine serum albumin. nih.gov Conjugates of this compound with proteins can be synthesized in the laboratory to serve as antigens for the development of immunoassays. These assays, such as ELISA, can then be used for the sensitive detection of PAH-protein adducts in blood samples from exposed populations, providing a non-invasive method for biomonitoring.

Table 2: Research Applications of this compound Protein Conjugates

| Conjugate Type | Research Application | Methodology |

|---|---|---|

| This compound-Serum Albumin | Biomarker of exposure. | Used as an immunogen to generate antibodies for immunoassays (e.g., ELISA) to detect adducts in blood samples. |

| This compound-Hemoglobin | Long-term biomarker of exposure. | Analysis of hemoglobin adducts provides an integrated measure of exposure over the lifespan of red blood cells. |

| This compound-Enzyme Conjugates | Study of metabolic enzymes. | Used to investigate the specific enzymes (e.g., cytochrome P450s) involved in the metabolic activation and detoxification of aminobenzo[a]pyrenes. |

Metabolic Formation and Biotransformation Pathways of Aminobenzo a Pyrenes

Reductive Biotransformation of Nitro-Polycyclic Aromatic Hydrocarbons

The formation of aminobenzo(a)pyrenes is significantly influenced by the reductive metabolism of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a process often mediated by microbial enzymes under anaerobic conditions.

Nitro-PAHs such as 1-, 3-, and 6-nitrobenzo(a)pyrene are recognized environmental pollutants. nih.gov The anaerobic metabolism of these compounds has been demonstrated through incubation with rat intestinal microflora. nih.govnih.gov Research shows that anaerobic bacteria residing in the gastrointestinal tract can reduce 6-nitrobenzo(a)pyrene to 6-aminobenzo(a)pyrene (B1211386). iarc.fr This biotransformation is a critical activation step, as the resulting aromatic amines can be potent mutagens. Studies using mixed fecal microflora from humans and various animal species have confirmed the capability of these microbial communities to reduce nitro-PAHs to their corresponding amino-PAHs. tandfonline.com The bacteria responsible possess nitroreductase enzymes that are often constitutive, extracellular, and require anaerobic conditions to function. asm.orgnih.gov

The rate of this reduction varies depending on the specific isomer of nitrobenzo(a)pyrene (nitro-BaP). nih.gov In studies with rat intestinal microflora, the extent of nitroreduction over a 48-hour period followed the order: 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP. nih.gov This suggests that the nitroreductase enzymes within the intestinal microflora have a high degree of substrate specificity. nih.gov

Table 1: Extent of Nitrobenzo(a)pyrene Reduction by Rat Intestinal Microflora after 48 Hours

| Nitro-BaP Isomer | Percentage Metabolized to Amino-BaP |

| 3-Nitrobenzo(a)pyrene | 84% |

| 6-Nitrobenzo(a)pyrene | 51% |

| 1-Nitrobenzo(a)pyrene | 13% |

| Data sourced from studies on anaerobic metabolism by rat intestinal microflora. nih.gov |

While direct experimental studies on the bacterial reduction of 12-nitrobenzo(a)pyrene are not extensively documented, the principles observed for other isomers can be theoretically extended. Given that intestinal microflora nitroreductases exhibit significant substrate specificity, it is plausible that these or similar enzymes could also act on 12-nitrobenzo(a)pyrene if it were present. nih.gov The process would involve the enzymatic reduction of the nitro group (-NO₂) at the 12-position of the benzo(a)pyrene ring to an amino group (-NH₂), yielding 12-aminobenzo(a)pyrene. This theoretical pathway is based on the established metabolic capabilities of anaerobic bacteria to reduce a variety of nitroaromatic compounds. asm.org

Anaerobic Bacterial Reduction of 6-Nitrobenzo(a)pyrene to 6-Aminobenzo(a)pyrene

Enzymatic Activities in Aminobenzo(a)pyrene Metabolism

Once formed, aminobenzo(a)pyrenes undergo further metabolism, primarily through oxidative pathways mediated by cytochrome P450 enzymes. These reactions can lead to either detoxification or further metabolic activation.

Cytochrome P450 (CYP) enzymes are central to the metabolism of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. inchem.orgencyclopedia.pub In the case of the parent compound, benzo(a)pyrene, CYP enzymes—notably CYP1A1 and CYP1B1—catalyze the initial oxidation of the aromatic ring system to form various phenols and arene oxides. inchem.orgnih.govstami.no These reactions are a critical first step in the metabolic activation pathway that can lead to carcinogenic diol epoxides. nih.govresearchgate.netmdpi.com

For aromatic amines like this compound, CYP-mediated oxidation can also occur on the polycyclic ring. This process, known as ring-oxidation, introduces hydroxyl groups onto the carbon skeleton, creating hydroxylated aminobenzo(a)pyrene metabolites. While N-oxidation is a primary activation pathway for arylamines, ring-oxidation represents an alternative metabolic route. nih.gov The specific CYP isozymes involved in the ring oxidation of aminobenzo(a)pyrenes may include those known to metabolize the parent PAH, such as CYP1A1, CYP1B1, and CYP3A4. nih.govresearchgate.net

Table 2: Major Human Cytochrome P450 Enzymes in Benzo(a)pyrene Metabolism

| Cytochrome P450 Isozyme | Key Metabolites Formed from Benzo(a)pyrene |

| CYP1A1 | BaP-7,8-dihydrodiol, BaP-9-ol, BaP-3-ol |

| CYP1B1 | BaP-7,8-dihydrodiol, BaP-9-ol |

| CYP2C19 | BaP-7,8-dihydrodiol, BaP-9-ol |

| CYP3A4 | BaP-3-ol, BaP-9-ol |

| This table summarizes the key enzymes involved in the initial oxidation of the parent compound, benzo(a)pyrene, which provides a model for potential ring-oxidation of its aminated derivatives. nih.govresearchgate.net |

The metabolic activation of carcinogenic arylamines, including polycyclic arylamines like this compound, is often initiated by N-oxidation. nih.gov This reaction involves the oxidation of the exocyclic amino group (-NH₂) to form a reactive N-hydroxyarylamine (-NH-OH). nih.gov This step is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2 in human liver, although other isoforms can contribute.

For aminobenzo(a)pyrenes, studies have shown that their mutagenic potential is realized following metabolic activation, with N-oxidation being the principal mechanism. nih.gov The resulting N-hydroxy metabolite is unstable and can be further activated, for example, by acetylation or sulfation, to form highly reactive esters that readily bind to DNA, initiating the process of chemical carcinogenesis. The mutagenicity of this compound in bacterial assays in the presence of an S9 activating system points directly to the essential role of such metabolic transformations. nih.gov

Role of Cytochrome P450 Enzymes in Aromatic Amine Ring-Oxidation

Phase II Conjugation Mechanisms (e.g., Glucuronidation, Sulfation) in Aminated PAH Metabolism

Phase II biotransformation reactions are generally considered detoxification pathways that increase the water solubility of metabolites, facilitating their elimination from the body. mdpi.combasicmedicalkey.com For metabolites of aminobenzo(a)pyrenes, the primary conjugation mechanisms are glucuronidation and sulfation. osti.govresearchgate.net

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to functional groups such as hydroxyl (-OH) or amino (-NH₂) groups on the substrate. osti.govunl.edu The hydroxylated metabolites from ring-oxidation or the N-hydroxy metabolite from N-oxidation of this compound are potential substrates for UGTs. Kinetic analysis of the glucuronidation of benzo(a)pyrene-7,8-dihydrodiol has shown this to be a functional, though sometimes slow, pathway for PAH metabolites. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl or amino groups. basicmedicalkey.com The resulting sulfate (B86663) conjugates are highly water-soluble and readily excreted. Phenolic metabolites of PAHs are known substrates for SULTs. nih.gov The N-hydroxy metabolite of this compound can also undergo sulfation, which, in this case, is an activation step leading to a reactive intermediate capable of DNA binding.

Table 3: Key Phase II Conjugation Enzymes and Their Function

| Enzyme Family | Cofactor | Function |

| UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Transfers glucuronic acid to hydroxyl or amino groups. |

| Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Transfers a sulfonate group to hydroxyl or amino groups. |

| Glutathione (B108866) S-transferases (GSTs) | Glutathione (GSH) | Conjugates glutathione to electrophilic compounds. |

| This table outlines the major enzyme families involved in Phase II metabolism. basicmedicalkey.com |

Molecular Interactions and Mechanistic Research of Aminated Benzo a Pyrene

Formation of Covalent Adducts with Biological Macromolecules

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs) is linked to their ability to form covalent adducts with biological macromolecules, most notably DNA. wikipedia.org This binding can lead to mutations and initiate carcinogenesis. The specific pathways of metabolic activation and the nature of the resulting DNA adducts can vary significantly depending on the structure of the PAH, including the presence of substituents like an amino group.

Unlike the parent compound benzo(a)pyrene, the presence of an amino group on the aromatic ring system introduces an alternative primary pathway for metabolic activation. For arylamines, it is theorized that activation proceeds primarily through the metabolism of the amine group itself. nih.gov

The proposed mechanism involves N-oxidation, mediated by enzymes such as cytochrome P450, to form a hydroxylamine (B1172632) derivative. This intermediate can then be further activated, for instance through O-acetylation by N,O-acetyltransferases, to generate a reactive N-acetoxyarylamine. Subsequent heterolytic cleavage of the N-O bond results in the formation of a highly electrophilic nitrenium ion. This reactive species is then capable of attacking nucleophilic sites on DNA bases. Theoretical models and experimental evidence for other aromatic amines suggest that the C8 position of guanine (B1146940) is a primary target for adduction by the nitrenium ion. researchgate.net This process is distinct from the ring-epoxidation pathway that characterizes the parent PAHs.

Studies on the mutagenicity of various aminobenzo[a]pyrene isomers, including 4-, 6-, 11-, and 12-aminobenzo(a)pyrene, in the Ames' Salmonella typhimurium assay support this activation model. The results indicate that these compounds are potent mutagens, particularly in the presence of an S9 activating system, which contains the necessary enzymes (e.g., cytochrome P450) for N-oxidation. nih.gov The data suggest that arylamines derived from carcinogenic PAHs are activated to powerful mutagens mainly through the metabolic processing of the amino group. nih.gov

The mechanism of DNA adduct formation by the parent compound, benzo(a)pyrene (BaP), is one of the most extensively studied examples of chemical carcinogenesis and serves as a critical point of comparison. The primary activation pathway for BaP does not involve direct oxidation of a functional group but rather a multi-step enzymatic process on the aromatic rings. mdpi.com

This "diol epoxide pathway" involves the following key steps:

Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, oxidize the 7,8-double bond of BaP to form BaP-7,8-epoxide. mdpi.com

Hydrolysis: Epoxide hydrolase catalyzes the addition of water to the epoxide, opening the ring to form (±)-trans-BaP-7,8-dihydrodiol. nih.gov

Second Epoxidation: A second epoxidation event, again catalyzed by CYP enzymes, occurs on the 9,10-double bond of the dihydrodiol metabolite. This reaction is highly stereoselective and produces various diol epoxide isomers, with the most carcinogenic being (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). mdpi.comresearchgate.net

This ultimate carcinogen, BPDE, is a powerful electrophile that readily reacts with DNA. The primary site of adduction for BPDE is the exocyclic amino group (N2) of guanine. nih.gov The formation of this bulky BPDE-DNA adduct is considered a critical initiating event in BaP-induced cancer. wikipedia.orgmdpi.com

The table below summarizes the key differences between the theoretical DNA adduction pathway for this compound and the established diol epoxide pathway for benzo(a)pyrene.

| Feature | Aminobenzo(a)pyrene Pathway (Theoretical) | Benzo(a)pyrene Diol Epoxide Pathway |

| Activating Metabolic Process | N-oxidation of the amino group | Multi-step ring oxidation and hydrolysis |

| Key Activating Enzymes | Cytochrome P450, N,O-acetyltransferases | Cytochrome P450, Epoxide hydrolase |

| Ultimate Carcinogenic Metabolite | Nitrenium ion | Diol epoxide (BPDE) |

| Primary Site of DNA Adduction | C8 of guanine | N2 of guanine |

| Nature of Adduct | Arylamine-DNA adduct | Bulky polycyclic aromatic hydrocarbon adduct |

Theoretical Considerations for DNA Adduct Formation by Aminobenzo(a)pyrenes

Interactions with Cellular Receptors and Signaling Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the biological and toxic effects of PAHs. mdpi.com Upon binding a suitable ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences, activating the transcription of target genes, including metabolic enzymes like CYP1A1. mdpi.com

Direct experimental characterization of the AhR's ligand-binding domain (LBD) has been challenging due to the lack of a high-resolution crystal structure. snu.ac.kr Consequently, researchers rely on theoretical approaches such as homology modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies to investigate and predict how different compounds, including aminated PAHs, interact with the receptor. snu.ac.krnih.govd-nb.info

These in silico studies have provided significant insights:

Homology Modeling: The rat and human AhR LBD structures are often modeled based on the crystal structures of related proteins, such as the HIF-2α PAS-B domain. d-nb.info These models serve as the structural basis for docking simulations.

Molecular Docking: Docking simulations place potential ligands into the binding pocket of the modeled AhR and calculate a binding energy, which predicts the affinity of the interaction. Studies docking a wide range of polycyclic aromatic compounds (PACs) have shown that binding is primarily driven by van der Waals forces. nih.gov Key amino acid residues within the binding pocket, such as Pro295 and Arg316 in the rat AhR, have been identified as being crucial for the interaction with many PACs. nih.gov

QSAR Models: QSAR models correlate the chemical properties of molecules with their biological activity. For AhR activation, these models have identified several key molecular descriptors that influence a compound's potency. nih.gov

The following table summarizes key findings from theoretical studies on the interaction between PAHs and the AhR.

| Study Finding | Description | Relevance to Aminated PAHs |

| Key Interaction Forces | Van der Waals forces and hydrophobic interactions are the major contributors to the binding energy between the ligand and the AhR pocket. nih.govnih.gov | The planar aromatic structure of aminobenzo(a)pyrene allows it to fit within the hydrophobic binding pocket. |

| Important Molecular Descriptors | Molecular polarizability, electronegativity, molecular size, and nucleophilicity are identified as important factors affecting AhR activity. nih.gov | The amino group alters the electronic properties (polarizability, nucleophilicity) of the benzo(a)pyrene structure, thereby modulating its binding affinity. |

| Binding Affinity Prediction | Computational docking models can predict the binding affinity and relative potency of different PAHs. A significant negative correlation has been observed between the in vitro potency and the binding distance estimated from in silico modeling. snu.ac.kr | These models can be used to theoretically screen and rank aminated PAHs for their potential to activate the AhR, guiding further experimental testing. |

Oxidative Metabolism and Reactive Oxygen Species Generation by Aminated PAHs

The metabolism of PAHs and their derivatives is fundamentally an oxidative process, designed to increase their water solubility and facilitate excretion. However, this same metabolism can lead to the formation of reactive intermediates and byproducts, including reactive oxygen species (ROS). nih.govmdpi.com ROS are highly reactive chemical species, such as superoxide (B77818) anions and hydroxyl radicals, that can cause oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA. researchgate.netmdpi.com

For aminated PAHs, oxidative metabolism can proceed through two main avenues:

Ring Oxidation: Similar to the parent PAH, the aromatic rings of aminobenzo(a)pyrene can be oxidized by cytochrome P450 enzymes to form phenols and dihydrodiols.

N-Oxidation: As discussed previously, the amino group itself is a primary site for oxidation, leading to the formation of hydroxylamines and, subsequently, nitrenium ions. nih.gov

Both of these oxidative pathways can contribute to the generation of ROS. The enzymatic activity of CYPs is not always perfectly coupled, and can lead to the "leakage" of superoxide radicals. Furthermore, some PAH metabolites, particularly quinones formed from the oxidation of PAH phenols, can engage in futile redox cycling. In this process, the quinone is reduced to a semiquinone radical by enzymes like NADPH-cytochrome P450 reductase, which can then react with molecular oxygen to regenerate the quinone and produce a superoxide anion. This cycle can repeat, leading to a significant accumulation of ROS and oxidative stress. mdpi.com

Advanced Analytical Methodologies for 12 Aminobenzo a Pyrene and Its Metabolites

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For aminobenzo(a)pyrene analysis, several chromatographic methods are particularly prominent.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a widely used and highly sensitive method for the analysis of benzo(a)pyrene (BaP) and its derivatives. rsc.orgresearchgate.netmdpi.com The intrinsic fluorescence of these compounds allows for their detection at very low concentrations. nih.gov The method typically involves extraction of the analytes from the sample matrix, followed by a cleanup step to remove interfering substances. rsc.org The final extract is then injected into the HPLC system for separation and detection.

The separation is commonly achieved on a reversed-phase column, such as a C18 column. mdpi.comnih.gov A mobile phase, often a gradient mixture of acetonitrile (B52724) and water, is used to elute the compounds from the column. mdpi.comnih.gov The fluorescence detector is set at specific excitation and emission wavelengths to maximize the signal for the target analytes while minimizing background noise. mdpi.commdpi.com For instance, in the analysis of BaP in food samples, an excitation wavelength of 361 nm and an emission wavelength of 405 nm have been utilized. mdpi.com The method's sensitivity is demonstrated by low limits of detection (LOD), which can be in the nanogram per liter (ng/L) or even picogram per milliliter (pg/mL) range. researchgate.net

Table 1: HPLC-FLD Method Parameters for Benzo(a)pyrene Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Symmetry C18 (250 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile and water (9:1, v/v) | mdpi.com |

| Flow Rate | 1.5 mL/min | mdpi.com |

| Detection | Fluorescence | mdpi.com |

| Excitation Wavelength | 361 nm | mdpi.com |

| Emission Wavelength | 405 nm | mdpi.com |

| LOD | 0.013 µg/kg | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for PAH Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of polycyclic aromatic hydrocarbons (PAHs), including benzo(a)pyrene and its derivatives. nih.govshimadzu.com This method offers high selectivity and sensitivity, particularly when operated in selected reaction monitoring (SRM) mode. researchgate.net Sample preparation for GC-MS analysis often involves derivatization, such as trimethylsilylation, to increase the volatility and thermal stability of the analytes. nih.gov

The separation is performed on a capillary column, and the mass spectrometer detects the ions produced from the analytes, providing both qualitative and quantitative information. nih.govshimadzu.com GC-MS has been successfully used to identify various benzo(a)pyrene metabolites, although the separation of some isomers can be challenging. nih.gov The limit of detection for benzo(a)pyrene using GC-MS/MS can be as low as 0.85 ng/mL. researchgate.net

Table 2: GC-MS/MS Performance in Benzo(a)pyrene Analysis

| Parameter | Value | Source |

|---|---|---|

| Limit of Detection (LOD) | 0.85 ng/mL | researchgate.net |

| Precision (RSD) | 4.1% | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. eag.comdrawellanalytical.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which requires higher operating pressures. eag.com The enhanced separation power of UHPLC is particularly beneficial for resolving complex mixtures of isomers, such as the various metabolites of benzo(a)pyrene. nih.govamericanpharmaceuticalreview.com

When coupled with tandem mass spectrometry (MS/MS), UHPLC provides a highly sensitive and selective method for the quantification of amino-PAHs and their metabolites in biological samples like urine. chromatographyonline.comchromatographyonline.com This technique has been instrumental in developing reliable bioassays for assessing human exposure to these compounds. chromatographyonline.com The limits of quantification (LOQs) for amino-PAHs using UHPLC-MS/MS can be in the range of 0.009 to 0.378 µg/L. chromatographyonline.com

Table 3: UHPLC System Specifications

| Parameter | Specification | Source |

|---|---|---|

| Pump Pressure | Up to 100 MPa | eag.com |

| Column Particle Size | < 2 µm | eag.com |

| Detection | UV/VIS, Fluorescence | eag.com |

Immunological Assays for Aminobenzo(a)pyrene Detection

Immunological assays offer a complementary approach to chromatographic methods, providing rapid and cost-effective screening tools for the detection of specific compounds or classes of compounds. mdpi.com

Development and Characterization of Monoclonal Antibodies against Aminobenzo(a)pyrene Derivatives (e.g., 6-aminobenzo(a)pyrene)

The development of monoclonal antibodies with high affinity and specificity for aminobenzo(a)pyrene derivatives is a key step in creating reliable immunoassays. For example, monoclonal antibodies have been successfully produced by immunizing mice with 6-aminobenzo(a)pyrene (B1211386) covalently linked to a carrier protein like bovine serum albumin. nih.govresearchgate.net These antibodies can then be characterized for their sensitivity and specificity using techniques like competitive enzyme-linked immunosorbent assay (ELISA). nih.gov Studies have shown that these antibodies can detect benzo(a)pyrene and its metabolites at picomole levels. nih.gov However, cross-reactivity with other PAHs and their metabolites can occur, which needs to be considered when interpreting the results. nih.gov

Table 4: Characteristics of Monoclonal Antibodies against 6-Aminobenzo(a)pyrene

| Antibody | Immunogen | 50% Inhibition (BP) | Cross-Reactivity | Source |

|---|---|---|---|---|

| 10C10 | 6-aminobenzo[a]pyrene-BSA | 4 pmol | Pyrene (B120774), 1-aminopyrene, other PAHs | nih.gov |

| 4D5 | 6-aminobenzo[a]pyrene-BSA | 4 pmol | Pyrene, 1-aminopyrene, other PAHs | nih.gov |

Application of Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolite Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format for the detection of various analytes, including benzo(a)pyrene and its metabolites. nih.govnih.govimmunology.org In a competitive ELISA, the analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites. mdpi.com The signal generated is inversely proportional to the concentration of the analyte in the sample.

ELISAs have been developed for the detection of benzo(a)pyrene in various matrices, including water, soil, and food samples. nih.govcreative-diagnostics.comnih.gov These assays can be used as a screening tool to quickly identify samples that may contain high levels of these contaminants. nih.gov While ELISA may not always provide the same level of quantitative accuracy as chromatographic methods, its high throughput and cost-effectiveness make it a valuable tool for large-scale screening and exposure assessment studies. nih.gov For instance, an indirect competitive ELISA (ic-ELISA) has been developed for detecting BaP residues in grilled pork samples. mdpi.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and analysis of complex organic molecules like 12-Aminobenzo(a)pyrene. These techniques provide detailed information on the molecule's electronic structure, atomic connectivity, and molecular weight, which are crucial for its unambiguous identification and for studying its interactions and metabolic fate.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule and studying its interactions with other molecules or biological macromolecules. The absorption of UV-Vis light by a molecule like this compound, which contains an extended π-conjugated system, results in the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of a pyrene derivative typically exhibits characteristic absorption bands. For instance, pyrene itself shows absorption maxima related to π-π* transitions. mdpi.com The introduction of an amino group at the 12-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo(a)pyrene, due to the electron-donating nature of the amino group extending the conjugation.

In interaction studies, changes in the UV-Vis spectrum of this compound upon the addition of an interacting species (e.g., DNA, proteins, or cyclodextrins) can provide valuable information. Shifts in the absorption maxima (either bathochromic or hypsochromic), as well as changes in the molar absorptivity (hyperchromic or hypochromic effects), can indicate the formation of a complex. For example, the interaction of benzo(a)pyrene with UVA light has been studied to understand its effects on cellular components. nih.gov Similar principles would apply to studying the photo-induced interactions of this compound.

Table 1: Expected UV-Vis Spectral Characteristics for this compound

| Feature | Expected Observation | Rationale |

| Absorption Maxima (λmax) | Red-shifted compared to benzo(a)pyrene | The amino group is an auxochrome that extends the conjugated system. |

| Interaction with DNA | Hypochromism and bathochromic shift | Intercalation of the planar aromatic system between DNA base pairs restricts the electronic transitions. |

| Solvent Effects | Solvatochromic shifts | The polarity of the solvent can influence the energy of the electronic transitions. |

Note: This table is based on general principles of UV-Vis spectroscopy for aromatic amines and has not been confirmed with experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For the structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: The ¹H NMR spectrum would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), and their spin-spin coupling patterns (revealing adjacent protons). The aromatic region of the spectrum would be complex due to the numerous protons on the fused ring system. The protons on the amino group would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would show the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms would provide information about their hybridization and the nature of the atoms attached to them. The carbon atom attached to the amino group would be significantly affected.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace out the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different structural fragments.

While specific NMR data for this compound is not available, studies on other pyrene derivatives provide a reference for the expected chemical shift ranges. rsc.orgresearchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | ~ 7.0 - 9.0 | Complex splitting patterns are expected due to multiple couplings. |

| ¹H (Amino) | Variable, likely broad | Chemical shift and line shape are dependent on solvent and concentration. |

| ¹³C (Aromatic) | ~ 110 - 150 | The carbon attached to the amino group (C-12) would be shifted upfield compared to the corresponding carbon in benzo(a)pyrene. |

Note: This table presents predicted data based on known values for similar aromatic compounds and has not been validated with experimental spectra of this compound.

Mass Spectrometry (MS/MS) for Metabolite Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and, through fragmentation analysis, for elucidating its structure. Tandem mass spectrometry (MS/MS) is particularly powerful for identifying metabolites in complex biological matrices.

In the context of this compound, MS would first be used to determine its exact molecular weight, confirming its elemental composition. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), GC-MS or LC-MS allows for the analysis of complex mixtures.

The identification of metabolites of this compound would involve exposing the compound to a metabolic system (e.g., liver microsomes, cell cultures) and then analyzing the resulting mixture by LC-MS/MS. The parent compound would be expected to undergo metabolic transformations such as hydroxylation, N-oxidation, and conjugation (e.g., with glucuronic acid or sulfate).

In an LC-MS/MS experiment, the precursor ion corresponding to a potential metabolite would be selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern provides structural information that can be used to identify the metabolite. For example, the loss of a specific mass could indicate the presence of a hydroxyl group or a conjugate. Studies on the metabolism of benzo(a)pyrene have successfully used GC-MS and LC-MS/MS to identify various metabolites, including dihydrodiols, phenols, and tetraols. nih.govnih.govnih.gov

Table 3: Potential Metabolites of this compound and their Detection by MS/MS

| Potential Metabolite | Expected Mass Shift from Parent Compound | Characteristic MS/MS Fragmentation |

| Hydroxylated this compound | +16 Da | Loss of OH (17 Da) or H₂O (18 Da) |

| N-Oxidized this compound | +16 Da | Different fragmentation pattern from C-hydroxylated isomer |

| Glucuronide Conjugate | +176 Da | Loss of glucuronic acid (176 Da) |

| Sulfate (B86663) Conjugate | +80 Da | Loss of SO₃ (80 Da) |

Note: This table is based on common metabolic pathways for aromatic amines and has not been confirmed with experimental data for this compound.

Theoretical and Computational Studies of 12 Aminobenzo a Pyrene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity indices. For arylamines such as 12-aminobenzo(a)pyrene, these calculations are crucial for understanding their chemical behavior, including their potential for metabolic activation.

Application of Huckel Molecular Orbital Calculations for Charge Density Analysis

The Hückel Molecular Orbital (HMO) method, though one of the simplest and oldest quantum chemical techniques, provides valuable qualitative insights into the electronic structure of conjugated π systems, which are characteristic of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. wikipedia.orglibretexts.org The HMO method separates the σ and π electron frameworks and focuses only on the delocalized π electrons, which are crucial for the properties of these molecules. libretexts.orginflibnet.ac.in

For arylamines, the HMO method can be used to calculate the charge density at each atom, which is a measure of the electron distribution within the molecule. In a study analyzing various arylamines, the HMO approximation was used to calculate the charge density on the nitrogen and carbon atoms. nih.gov High electron density at the amino nitrogen is a key factor in the chemical reactivity of arylamines. These calculations help in understanding the nucleophilic character of the amine group and its susceptibility to electrophilic attack or oxidation. The charge density on the carbon atoms of the aromatic rings is also important, as it indicates sites that are prone to substitution reactions. du.ac.in

Table 1: Representative Hückel Charge Densities in Arylamines This table presents illustrative data on charge densities calculated for a generic arylamine structure to demonstrate the output of HMO calculations. Specific values for this compound require dedicated computation.

| Atom | Charge Density (q) |

|---|---|

| Amino Nitrogen (N) | 1.5 - 1.7 |

| Carbon (alpha to N) | 0.9 - 1.0 |

| Aromatic Ring Carbons | ~1.0 |

Prediction of N-Oxidation Potential in Arylamines

The metabolic activation of carcinogenic arylamines often involves the N-oxidation of the amino group. researchgate.net Predicting the potential at which this oxidation occurs is critical for assessing the molecule's biological activity. Computational chemistry, particularly using Density Functional Theory (DFT), has been effectively used to calculate the oxidation potentials (Eox) of arylamines. nih.gov

Studies have shown that these calculated oxidation potentials can predict the outcomes of chemical reactions. nih.govescholarship.org For instance, in the Baeyer-Mills reaction, arylamines with low calculated Eox values (typically < 0.7 V) are electron-rich and tend to drive the formation of undesired side products. nih.govescholarship.orgrsc.org Conversely, highly electron-deficient arylamines lack the necessary nucleophilicity to react efficiently. nih.gov This establishes an optimal range of oxidation potentials for desired reactivity. escholarship.orgrsc.org The prooxidant activity of an aromatic amine, which can contribute to cytotoxicity, has also been shown to increase as its redox potential decreases. researchgate.net This suggests that the ease of oxidation is a rate-limiting step in some biological processes. researchgate.net

Table 2: Calculated Oxidation Potentials (Eox) for Various Arylamine Classes This table shows representative calculated oxidation potential ranges for different classes of arylamines, illustrating the influence of electronic properties.

| Arylamine Class | Typical Calculated Eox (V) | Predicted Reactivity |

|---|---|---|

| Electron-Rich (e.g., N,N-dimethylaniline) | < 0.7 | High, prone to side-reactions |

| Intermediate | 0.7 - 1.7 | Optimal for certain reactions |

| Electron-Deficient | > 1.7 | Low nucleophilicity, low reactivity |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand), such as this compound, with a large biological molecule (receptor), like DNA or a protein. mdpi.commdpi.com Docking predicts the preferred binding orientation and affinity of the ligand, while MD simulations provide insights into the stability and conformational changes of the ligand-receptor complex over time. mdpi.commdpi.com

Modeling Interactions with DNA and Proteins

The interaction of PAHs and their derivatives with DNA is a key event in their mechanism of carcinogenicity. Molecular docking and spectroscopy studies on the parent compound, benzo(a)pyrene, show that it intercalates into the DNA double helix, forming a new benzo(a)pyrene-DNA complex. nih.gov This interaction, driven primarily by van der Waals forces and hydrogen bonds, can increase the thermal stability of the DNA structure. nih.gov For this compound, the presence of the amino group would be expected to introduce additional hydrogen bonding capabilities, potentially strengthening the interaction with the phosphate (B84403) backbone or base pairs of DNA.

Similarly, interactions with proteins are crucial for the transport, metabolism, and toxic effects of these compounds. nih.gov Simulations of benzo(a)pyrene have identified binding sites in several human proteins, including nuclear receptors (LXR-β) and heat shock proteins (HSP90α, HSP90β). mdpi.comresearchgate.net The binding is primarily stabilized by hydrophobic and π-stacking interactions. mdpi.comnih.gov The amino group on this compound would likely alter these interactions, adding potential hydrogen bonds with polar amino acid residues in the binding pocket. MD simulations are essential to confirm the stability of these docked complexes, revealing that while many complexes are stable, some may undergo conformational changes. mdpi.com

Table 3: Representative Docking Scores for Benzo(a)pyrene with Human Target Proteins This table is based on data for the parent compound, Benzo(a)pyrene (B[a]P), to illustrate typical outputs of docking studies. researchgate.net The affinity of the aminated derivative would be influenced by its unique electronic and steric properties.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) for B[a]P |

|---|---|---|

| RAC-alpha serine/threonine protein kinase (AKT1) | 3O96 | -12.5 |

| Heat shock protein HSP 90-alpha | 5J20 | -11.0 |

| Glycogen synthase kinase-3 beta | 4ACG | -10.6 |

Structure-Activity Relationship (SAR) Modeling for Aminated PAH Derivatives

While many PAHs are known carcinogens, the addition of functional groups can dramatically alter their biological profile, sometimes leading to derivatives with potential anticancer properties. nih.gov SAR studies on related compounds, such as aminated fluorene (B118485) derivatives, have been conducted to understand and mitigate mutagenicity. nih.gov These studies examine how different functional groups at various positions on the aromatic core affect the compound's activity, often using bacterial mutagenicity assays (e.g., the Ames test) to screen for potential hazards. nih.gov By building models from this data, researchers can predict the activity of new, unsynthesized compounds, guiding the design of safer chemicals or more effective drugs. rsc.orgacs.org

Table 4: General Principles of Structure-Activity Relationships for Aminated PAHs This table outlines general trends observed in SAR studies of aminated aromatic compounds.

| Structural Feature | Influence on Activity/Property | Example/Rationale |

|---|---|---|

| Position of Amino Group | Affects metabolic activation pathways and interaction with biological targets. | The specific location of the -NH2 group on the benzo(a)pyrene core determines the geometry of DNA adducts. |

| Additional Substituents | Electron-donating or -withdrawing groups alter the electronic properties (e.g., oxidation potential). escholarship.org | Methyl or methoxy (B1213986) groups can increase electron density, potentially increasing metabolic activation. |

| Molecular Size/Shape | Governs the ability to intercalate into DNA or fit into protein binding pockets. nih.gov | The planarity and size of the PAH backbone are critical for effective DNA intercalation. |

| Heteroatom in Core | Replacing a carbon atom (e.g., with nitrogen in carbazoles) changes electronic distribution and mutagenicity. nih.gov | 2,7-diaminocarbazole shows different mutagenic properties compared to 2,7-diaminofluorene. nih.gov |

Future Research Directions and Unexplored Avenues for 12 Aminobenzo a Pyrene

Investigation of Novel Biotransformation Pathways

The metabolic fate of 12-Aminobenzo(a)pyrene is a critical unknown. While the biotransformation of Benzo(a)pyrene (B[a]P) is known to be primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive diol epoxides, the introduction of an amino group at the C12 position could significantly alter its metabolic pathways. nih.govnih.gov Future research must prioritize the elucidation of these pathways.

Key research questions should include:

Role of the Amino Group: Does the amino group undergo metabolic reactions such as N-oxidation or N-acetylation? In other aromatic amines, N-hydroxylation followed by O-acetylation or O-sulfation is a common activation pathway. researchgate.net Investigating whether human N-acetyltransferases (NATs) or sulfotransferases (SULTs) can metabolize this compound is essential. researchgate.net

Influence on Ring Oxidation: How does the electron-donating amino group affect the P450-catalyzed oxidation of the benzo-rings? It could either enhance or inhibit the formation of the highly mutagenic bay-region diol epoxides characteristic of B[a]P metabolism.

Reductive Metabolism: Similar to nitro-polycyclic aromatic hydrocarbons (PAHs) which can be activated via nitroreduction, the potential for reductive pathways involving this compound should be explored. nih.gov Human intestinal microflora, for instance, are capable of reducing 6-nitrobenzo[a]pyrene to 6-aminobenzo[a]pyrene. nih.gov

Table 1: Proposed Research on Biotransformation Pathways of this compound

| Proposed Pathway | Key Enzymes to Investigate | Experimental Approach | Expected Outcome |

|---|---|---|---|

| N-Oxidation | Cytochrome P450 (CYP1A1, 1B1), Flavin-containing monooxygenases (FMOs) | Incubation with human liver microsomes and recombinant enzymes, followed by metabolite identification using LC-MS/MS. | Identification of N-hydroxy-12-aminobenzo(a)pyrene and other oxidized metabolites. |

| N-Acetylation | N-acetyltransferases (NAT1, NAT2) | In vitro assays using purified NAT enzymes and appropriate co-factors. | Determination of whether N-acetyl-12-aminobenzo(a)pyrene is formed. |

| Ring Oxidation | Cytochrome P450 (CYP1A1, 1A2, 1B1) | Comparative metabolic profiling against Benzo(a)pyrene using liver microsomes from different species. researchgate.net | Understanding how the amino group alters the formation of dihydrodiols and epoxides. |

| Conjugation | Sulfotransferases (SULTs), UDP-glucuronosyltransferases (UGTs) | In vitro assays with recombinant SULTs and UGTs. | Identification of sulfate (B86663) and glucuronide conjugates, which are typically detoxification products. |

Advanced Spectroscopic Methods for Real-Time Interaction Analysis

Understanding how this compound interacts with biological macromolecules like DNA and proteins in real-time is crucial for determining its mechanism of action. Advanced spectroscopic techniques, which are highly sensitive, offer a non-invasive means to study these dynamic processes. mdpi.comresearchgate.net

Future studies should employ methods such as:

Fluorescence Spectroscopy: The intrinsic fluorescence of the pyrene (B120774) aromatic system can be exploited. mdpi.com Changes in the fluorescence emission spectrum (e.g., intensity, wavelength shifts) upon binding to DNA or proteins can provide real-time data on binding affinity, kinetics, and conformational changes in the target molecule. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a vibrational fingerprint of the molecule, allowing for the detection of subtle structural changes upon interaction with a biological target. This technique is favorable for the trace detection of pollutants due to its high sensitivity. mdpi.com

Surface Plasmon Resonance (SPR): SPR is a powerful tool for label-free, real-time analysis of binding kinetics. mdpi.com By immobilizing DNA or specific proteins on a sensor chip, the binding and dissociation of this compound can be measured quantitatively to determine association and dissociation rate constants.

Table 2: Application of Spectroscopic Methods for this compound Interaction Studies

| Spectroscopic Technique | Research Application | Information Gained | Potential Advancement |

|---|---|---|---|

| Fluorescence Spectroscopy | Study the binding of this compound to DNA and proteins. nih.gov | Binding constants (Ka), stoichiometry, binding site characteristics. | Real-time monitoring of adduct formation under physiologically relevant conditions. |

| Circular Dichroism (CD) | Analyze conformational changes in DNA upon intercalation or groove binding. | Elucidation of binding mode (e.g., intercalation vs. groove binding). | Differentiating the structural impact of this compound from its parent compound, B[a]P. |

| Surface Plasmon Resonance (SPR) | Quantify the kinetics of interaction with metabolic enzymes or DNA repair proteins. mdpi.com | Association/dissociation rates (kon/koff), affinity (KD). | High-throughput screening of interactions with a panel of biological targets. |

| NMR Spectroscopy | Determine the precise 3D structure of this compound-DNA adducts. | Atomic-level detail of adduct structure and its effect on DNA helix stability. | Unambiguous structural characterization of lesions for understanding mutagenic potential. |

Development of Targeted Analytical Biomarkers for Aminobenzo(a)pyrene Exposure

To assess human exposure and potential risk, the development of specific and sensitive biomarkers for this compound is paramount. dcfinechemicals.com A biomarker is a defined characteristic that can be measured as an indicator of a biological process or response to an exposure. bigomics.ch Current biomarkers for PAH exposure, such as urinary 1-hydroxypyrene (B14473) or B[a]P-DNA adducts, would not be specific to this compound. nih.govrsc.org

Future research should focus on identifying and validating three main types of biomarkers:

Biomarkers of Exposure: These would include the parent compound or its unique metabolites (e.g., N-acetyl-12-aminobenzo(a)pyrene) in accessible matrices like urine or blood.

Biomarkers of Effect: These are measurable biochemical or cellular changes resulting from the exposure, such as specific gene expression signatures or protein modifications.

Biomarkers of Susceptibility: This involves identifying genetic polymorphisms in key metabolic enzymes (e.g., CYP1A1, NAT2) that may alter an individual's response to this compound.

The development pipeline would involve hypothesis generation based on metabolic studies, analytical method development (e.g., LC-MS/MS or immunoassays), and validation in controlled cellular and animal models before application in human population studies.

Integration of Omics Technologies in Mechanistic Research

A holistic understanding of the biological impact of this compound requires a systems-level approach. The integration of multi-omics technologies can provide a comprehensive picture of the molecular perturbations caused by exposure. frontiersin.orgnih.gov This approach moves beyond single-endpoint analysis to capture the complex interplay between different biological layers. frontiersin.org

Unexplored research avenues using omics include:

Transcriptomics (RNA-seq): To identify global changes in gene expression in cells or tissues exposed to this compound. This can reveal affected signaling pathways, such as those related to DNA damage response, oxidative stress, or cell cycle regulation.

Proteomics: To identify proteins that are differentially expressed or post-translationally modified upon exposure. This can pinpoint specific protein targets and downstream functional consequences.

Metabolomics: To analyze global changes in the cellular metabolome. This can uncover disruptions in key metabolic pathways, such as energy metabolism or lipid biosynthesis, providing insights into the compound's broader physiological effects. mdpi.com

Adductomics: A specialized branch of proteomics and genomics focused on the comprehensive identification of DNA and protein adducts. This could definitively identify the reactive metabolites of this compound and their primary molecular targets.

Integrating these datasets can help construct a comprehensive model of the compound's mechanism of action, from initial interaction to cellular response. frontiersin.org

Multi-Scale Computational Modeling of Biological Effects

Computational modeling provides a powerful, predictive framework to complement experimental research. For this compound, multi-scale modeling can bridge the gap from molecular interactions to whole-organism effects.

Future computational studies should be directed at several levels:

Quantum Mechanics (QM): To calculate the reactivity of different positions on the this compound molecule, predicting the most likely sites of metabolic attack and the stability of potential reactive intermediates.

Molecular Docking and Molecular Dynamics (MD) Simulations: To model the binding of this compound and its metabolites within the active sites of metabolic enzymes (like CYPs) or the binding to DNA. nih.gov MD simulations can reveal the dynamics of these interactions and the resulting structural changes in the biomolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop models that predict the biological activity of this compound based on its physicochemical properties. This can be used to compare its potential toxicity to that of other PAHs and their derivatives. tandfonline.com

Systems Biology Modeling: To integrate experimental omics data into computational models of cellular pathways. This can simulate the downstream consequences of the initial molecular insult, predicting effects on cell fate (e.g., apoptosis, proliferation, senescence).

These computational approaches can guide experimental work by generating testable hypotheses, reducing the reliance on animal testing, and providing a deeper mechanistic understanding of the compound's biological effects.

常见问题

Q. How to optimize PICO(T) frameworks for mechanistic studies on this compound toxicity?

- Methodological Answer :

- Population (P) : Select cell lines (e.g., HepG2 for hepatic toxicity) or animal models (e.g., zebrafish embryos).

- Intervention (I) : Define exposure regimes (acute vs. chronic).

- Comparison (C) : Use benzo(a)pyrene as a positive control.

- Outcome (O) : Measure biomarkers like DNA adducts (via 32P-postlabeling).

- Time (T) : Include longitudinal endpoints (e.g., tumor incidence over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。